2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
The compound belongs to the family of [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They have also been evaluated for their LSD1 inhibitory abilities .
Synthesis Analysis
The synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported . Especially, compound 19 potently inhibited USP28 (IC 50 = 1.10 ± 0.02 μmol/L, K d = 40 nmol/L), showing selectivity over USP7 and LSD1 (IC 50 > 100 μmol/L) .Molecular Structure Analysis
Quantitative structure-activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives . The study reveals five key descriptors of 1,2,3-TPD .Chemical Reactions Analysis
The compound has been found to moderately inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level .Mechanism of Action
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound binds to USP28 in a reversible manner and directly affects its protein levels . This interaction results in the inhibition of the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects the pathways related to cell proliferation, cell cycle regulation, and EMT progression . These pathways play crucial roles in the growth and spread of cancer cells.
Pharmacokinetics
The compound’s potency against usp28 (ic50 = 110 ± 002 μmol/L, Kd = 40 nmol/L) suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation, disruption of the cell cycle at the S phase, and hindrance of EMT progression in gastric cancer cell lines . These effects could potentially slow down or halt the growth and spread of cancer cells.
Future Directions
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6OS/c21-14-5-1-12(2-6-14)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-15-7-3-13(4-8-15)20(22,23)24/h1-8,11H,9-10H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPAKXOEJWUQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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